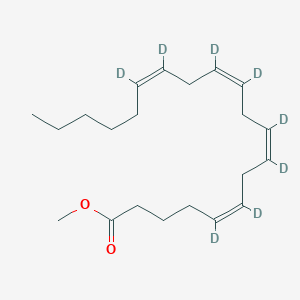

Arachidonic Acid methyl ester-d8

Descripción general

Descripción

Arachidonic Acid Methyl Ester-d8 is a deuterated form of arachidonic acid methyl ester, where eight hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in mass spectrometry due to its stable isotopic labeling, which aids in the accurate quantification of arachidonic acid and its metabolites in various biological samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonic Acid Methyl Ester-d8 typically involves the esterification of deuterated arachidonic acid with methanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The process involves heating the mixture under reflux to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated arachidonic acid and methanol, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Arachidonic Acid Methyl Ester-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert it back to arachidonic acid.

Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by enzymes such as lipoxygenases.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.

Reduction: Arachidonic acid.

Substitution: Various substituted esters depending on the reagents used.

Aplicaciones Científicas De Investigación

Arachidonic Acid Methyl Ester-d8 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of fatty acids and their metabolites.

Biology: Helps in studying lipid metabolism and signaling pathways involving arachidonic acid.

Medicine: Used in research related to inflammatory diseases, as arachidonic acid is a precursor to various pro-inflammatory eicosanoids.

Industry: Employed in the development of pharmaceuticals and nutraceuticals targeting lipid-related disorders

Mecanismo De Acción

The mechanism of action of Arachidonic Acid Methyl Ester-d8 involves its role as a precursor to various bioactive lipids. Upon enzymatic hydrolysis, it releases arachidonic acid, which is then metabolized by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes to produce prostaglandins, leukotrienes, and other eicosanoids. These metabolites play crucial roles in inflammation, immune response, and cell signaling .

Comparación Con Compuestos Similares

Methyl Arachidonate: Similar in structure but lacks deuterium labeling.

Arachidonic Acid: The non-esterified form of the compound.

Docosahexaenoic Acid Methyl Ester: Another polyunsaturated fatty acid methyl ester with different biological roles

Uniqueness: Arachidonic Acid Methyl Ester-d8 is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry, such as improved accuracy and sensitivity in the quantification of arachidonic acid and its metabolites .

Actividad Biológica

Arachidonic Acid Methyl Ester-d8 (AAME-d8) is a deuterated form of arachidonic acid methyl ester, which is an important polyunsaturated fatty acid (PUFA) involved in various biological processes. This compound is utilized in research primarily as an internal standard for the quantification of arachidonic acid and its metabolites in biological samples. The biological activity of AAME-d8 is significant due to its role in cell signaling, inflammation, and metabolic processes.

- Chemical Formula : C21H26D8O2

- Molecular Weight : 326.5 g/mol

- CAS Number : 19245-55-7

Biological Functions

Arachidonic acid and its derivatives are crucial in several physiological processes, including:

- Inflammation : Arachidonic acid is a precursor for the synthesis of eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These compounds play vital roles in the inflammatory response.

- Cell Signaling : It acts as a second messenger in various signaling pathways, influencing cellular responses to external stimuli.

- Membrane Structure : Arachidonic acid contributes to the fluidity and functionality of cell membranes.

Activation of Protein Kinase C (PKC)

A study demonstrated that both arachidonic acid and methyl arachidonate activate protein kinase C (PKC) in platelets. The activation peaked at different time intervals depending on the lipid form used:

- Arachidonic acid: Peak activation at 20 seconds.

- Methyl arachidonate: Plateau activation at 2 minutes when administered at a concentration of 50 µM .

This suggests that while both compounds can activate PKC, their kinetics differ, indicating potential variations in their biological effects.

Lipid Peroxidation and DNA Damage

Research indicates that lipid peroxidation products derived from arachidonic acid methyl ester can mediate oxidative DNA damage. Specifically, these products are implicated in the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker for oxidative stress and cellular aging . This highlights the potential role of AAME-d8 in contributing to cellular aging and related diseases.

Quantification in Biological Samples

AAME-d8 serves as an internal standard for quantifying arachidonic acid levels in biological samples using gas chromatography or liquid chromatography-mass spectrometry (GC/LC-MS). Its incorporation into experimental protocols aids in accurately assessing the levels of endogenous arachidonic acid and its metabolites under various physiological conditions .

Case Studies

-

Effects on Inflammatory Responses :

- In a controlled study involving dexamethasone treatment, it was observed that corticosteroids reduced the availability of arachidonic acid by inhibiting enzymes necessary for its metabolism. This resulted in decreased levels of eicosanoids derived from arachidonic acid, illustrating its role in modulating inflammatory responses .

- Profiling Free Fatty Acids :

Data Tables

Propiedades

IUPAC Name |

methyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i7D,8D,10D,11D,13D,14D,16D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIDNKMQBYGNIW-SHGAEZPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.